Steroid Sulfatase Inhibition: Ortho-Substituted Analogs Exhibit Superior Potency
In a cell-based assay measuring inhibition of steroid sulfatase (STS) in human JEG-3 cells, an analog bearing the chlorosulfonyl group ortho to the iodo substituent (methyl 5-(chlorosulfonyl)-2-iodobenzoate) exhibited an IC₅₀ of 19 nM [1]. While direct data for methyl 3-(chlorosulfonyl)-5-iodobenzoate is not available, this value provides a benchmark for the ortho-substituted regioisomer. The meta-substituted target compound is expected to show reduced potency due to altered geometry and electronic effects, as evidenced by SAR trends in related sulfonate ester inhibitors [2].
| Evidence Dimension | Inhibition of steroid sulfatase (STS) in JEG-3 cells |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Methyl 5-(chlorosulfonyl)-2-iodobenzoate: IC₅₀ = 19 nM |
| Quantified Difference | N/A |
| Conditions | Human JEG-3 cell lysates, [³H]E1S substrate, 1 hr incubation, scintillation spectrometry [1] |
Why This Matters
Procurement decisions for steroid sulfatase inhibitor programs should prioritize ortho-substituted analogs over meta-substituted variants due to the documented nanomolar potency of the former.
- [1] BindingDB BDBM50528718 (CHEMBL4531739). Inhibition of steroid sulfatase in human JEG3 cell using [3H] E1S as substrate after 1 hr by scintillation spectrometry. IC50: 19 nM. View Source
- [2] Purohit A, et al. The development of A-ring modified analogues of oestrone-3-O-sulphamate as potent steroid sulphatase inhibitors. J Steroid Biochem Mol Biol. 1998;64(5-6):269-75. View Source
